

Palatinose: A Validated Low Glycemic Index Carbohydrate for Balanced Blood Glucose Control

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Compound of Interest

Compound Name: Palatinose

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A comprehensive review of human clinical trials confirms **Palatinose**[™] (isomaltulose) as a low glycemic index (GI) carbohydrate, offering a slower, more sustained energy release and promoting a balanced blood glucose response compared to traditional sugars like sucrose and glucose. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of **Palatinose**[™], its metabolic effects, and the experimental data supporting its validation.

Palatinose[™] is a disaccharide carbohydrate derived from sucrose via enzymatic rearrangement, resulting in a unique α -1,6-glycosidic bond between its glucose and fructose units.[1][2] This structural difference is the key to its distinct physiological properties. Unlike the rapidly hydrolyzed α -1,2 bond in sucrose, the bond in **Palatinose**[™] is digested more slowly by enzymes in the small intestine.[2][3] This leads to a slower, more sustained release of glucose into the bloodstream, a characteristic that has been consistently demonstrated in numerous human studies.[1][2][3]

The glycemic index (GI) is a numerical scale used to indicate how quickly and how high a particular food raises blood glucose levels.[1] Foods with a low GI are digested and absorbed more slowly, resulting in a gradual rise in blood sugar and insulin levels. **Palatinose**[™] has a scientifically validated GI of 32, classifying it as a low glycemic carbohydrate.[1] This is in stark contrast to high GI carbohydrates like glucose (GI of 100) and sucrose.[1]

Comparative Glycemic and Insulinemic Response

Human clinical trials have consistently demonstrated the superior metabolic profile of **Palatinose™** when compared to sucrose. Ingestion of **Palatinose™** results in a significantly lower and more stable blood glucose response.

A study involving healthy volunteers showed that a single dose of **Palatinose™** resulted in lower postprandial blood glucose and insulin responses compared to sucrose, while providing a prolonged delivery of glucose over a three-hour period.[\[3\]](#) Another study in subjects with type 2 diabetes found that peak blood glucose concentrations were 20% lower after **Palatinose™** ingestion compared to sucrose.[\[4\]](#) This was accompanied by a 55% lower insulin secretion, highlighting its potential for improved glycemic control.[\[4\]](#)

The sustained energy release from **Palatinose™** also influences the secretion of incretin hormones, which play a crucial role in glucose homeostasis. Studies have shown that **Palatinose™** stimulates a higher and more sustained release of glucagon-like peptide-1 (GLP-1) compared to sucrose.[\[5\]](#)[\[6\]](#) GLP-1 is known to enhance insulin secretion, suppress glucagon secretion, and slow gastric emptying, all of which contribute to better blood sugar management.[\[7\]](#)[\[8\]](#) Conversely, **Palatinose™** leads to a reduced secretion of glucose-dependent insulinitropic polypeptide (GIP) compared to sucrose.[\[4\]](#)

The following tables summarize the key quantitative data from human clinical studies, comparing the effects of **Palatinose™**, sucrose, and glucose on various metabolic parameters.

Parameter	Palatinose™	Sucrose	Glucose	Reference(s)
Glycemic Index (GI)	32	-	100	[1]

Study Population	Parameter	Palatinose™ (50g)	Sucrose (50g)	Key Finding	Reference(s)
Healthy Volunteers	Peak Blood Glucose	Lower	Higher	Significantly lower postprandial blood glucose response with Palatinose™.	[3]
Insulin Response	Lower	Higher	Significantly lower insulinemic response with Palatinose™.	[3]	
Subjects with Type 2 Diabetes	Peak Blood Glucose Concentration	2.5 mmol/L (20%) lower	Higher	Palatinose™ ingestion leads to a significantly lower peak in blood glucose.	[4]
Insulin Secretion	55% lower	Higher	Palatinose™ results in a substantially lower insulin secretion.	[4]	
GIP Incremental Area Under the Curve (iAUC)	40% lower	Higher	Palatinose™ intake significantly reduces GIP response.	[4]	
GLP-1 Incremental Area Under	6.3-fold higher	Lower	Palatinose™ administration leads to a remarkably	[4]	

the Curve (iAUC)		higher GLP-1 response.		
Overweight/O bese Volunteers	GLP-1 Release	Significantly higher	Lower	Palatinose™ promotes a stronger and more sustained release of [5] GLP-1, even when consumed before a meal.

Experimental Protocols

The validation of the low glycemic index of **Palatinose™** and its comparative effects are based on standardized and rigorous experimental protocols conducted in human subjects. A typical protocol for determining the glycemic index is as follows:

1. Subject Recruitment and Selection:

- A group of healthy human subjects, typically 10 or more, are recruited for the study.[\[9\]](#)[\[10\]](#)
- Inclusion criteria often include age, a healthy body mass index (BMI), and normal glucose tolerance.
- Exclusion criteria may include metabolic disorders such as diabetes, cardiovascular diseases, or known hypersensitivities.[\[11\]](#)

2. Pre-Test Conditions:

- Subjects are required to fast for 10-12 hours overnight prior to the test to establish baseline blood glucose levels.[\[10\]](#)[\[11\]](#)
- Strenuous physical activity and smoking are often restricted before the test.[\[3\]](#)

3. Test Procedure:

- A baseline blood sample is taken to measure fasting blood glucose levels.
- Subjects consume a test food or beverage containing a specific amount of available carbohydrates, typically 50 grams, within a short timeframe (e.g., 3-5 minutes).[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Subsequent blood samples are collected at regular intervals over a two-hour period (e.g., at 15, 30, 45, 60, 90, and 120 minutes) to measure the postprandial blood glucose response.
[\[11\]](#)

4. Reference Food and Crossover Design:

- The same procedure is repeated on a separate day with a reference food, which is typically 50 grams of pure glucose or white bread, assigned a GI value of 100.[\[9\]](#)[\[10\]](#)
- A randomized, crossover design is often employed, where each subject consumes both the test food and the reference food on different occasions, separated by a washout period of at least a week.[\[4\]](#)

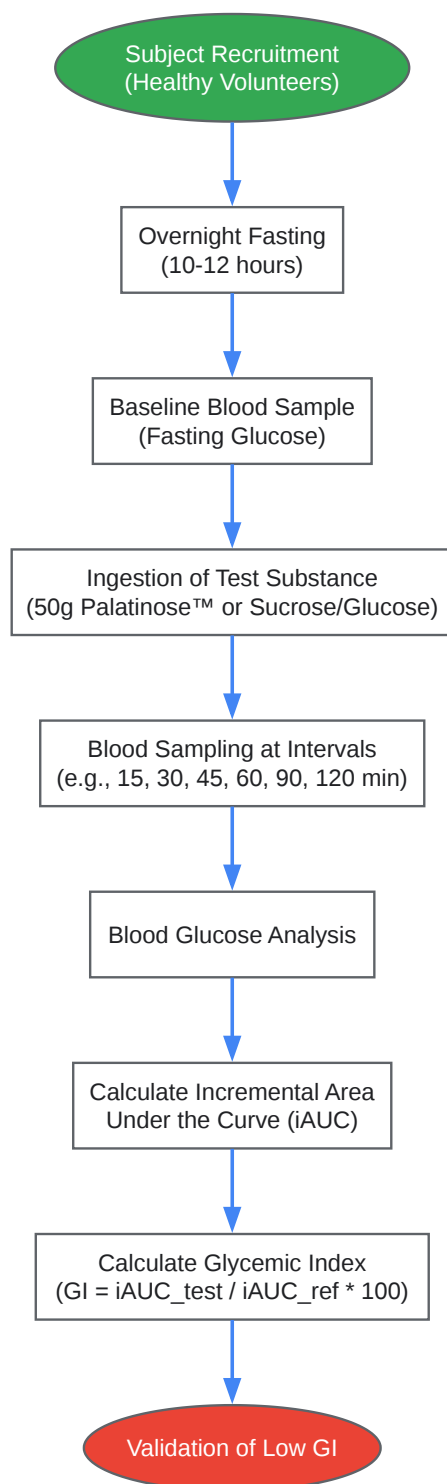
5. Data Analysis and GI Calculation:

- The incremental area under the two-hour blood glucose response curve (iAUC) is calculated for both the test food and the reference food.[\[9\]](#)[\[10\]](#)
- The glycemic index is calculated using the following formula: $GI = (iAUC \text{ of Test Food} / iAUC \text{ of Reference Food}) \times 100$ [\[12\]](#)

Visualizing the Mechanisms

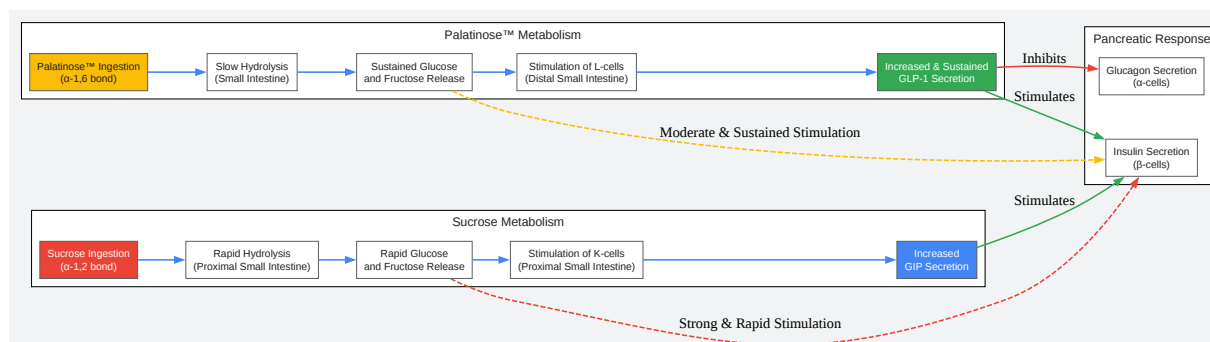
The following diagrams illustrate the experimental workflow for a typical glycemic index study and the signaling pathway involved in the metabolic response to **Palatinose™** and sucrose.

Experimental Workflow: Glycemic Index Determination



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Caption: A flowchart of the experimental protocol for determining the glycemic index.



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Caption: Signaling pathway of **Palatinose™** and Sucrose metabolism and their effects.

Conclusion

The extensive body of evidence from human clinical trials unequivocally validates **Palatinose™** as a low glycemic index carbohydrate. Its slow and sustained release of glucose provides a more balanced energy supply, resulting in a lower and more stable blood glucose and insulin response compared to high GI sugars. The favorable impact of **Palatinose™** on incretin hormone secretion further underscores its benefits for metabolic health. For researchers and professionals in the fields of nutrition and drug development, **Palatinose™** represents a valuable ingredient for creating products that support healthy blood sugar management and overall well-being.

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